[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Overview
Description
“[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS number 1221726-31-3 . It is also known as "1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 214.4±40.0 °C and its predicted density is 1.54±0.1 g/cm3 . The predicted pKa value is 2.59±0.15 .Scientific Research Applications
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of various compounds. It has been used in enzyme inhibition studies, drug metabolism studies, and drug-receptor binding studies. It has also been used as a tool for studying the effects of fluorinated compounds on biological systems.
Mechanism of Action
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has been found to interact with a variety of receptors, including serotonin, dopamine, and norepinephrine receptors. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as monoamine oxidase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as monoamine oxidase. In addition, this compound has been found to have an anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and easy to synthesize. However, this compound has some limitations. It is not soluble in water, and therefore must be dissolved in organic solvents for use in experiments. In addition, it is not very soluble in organic solvents, and therefore must be used in relatively small amounts.
Future Directions
For research involving [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications as a drug or drug-like compound. In addition, further studies could be conducted to investigate the potential uses of this compound in drug design and drug delivery. Other possible future directions include the development of new synthesis methods for this compound, and the exploration of its potential applications in drug-receptor binding studies. Finally, further studies could be conducted to investigate the role of this compound in the regulation of gene expression.
Safety and Hazards
This compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with fresh running water . If skin or hair contact occurs, flush skin and hair with running water (and soap if available) and seek medical attention in event of irritation . If fumes, aerosols or combustion products are inhaled, remove from contaminated area . If ingested, immediately give a glass of water .
properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c6-5(7)10-3-4(1-8)2-9-10;/h2-3,5H,1,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLZTYNCRPZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2098145-92-5 | |
Record name | 1-[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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